
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane is a complex organic compound with a unique structure that includes both iodine and silicon atoms
準備方法
The synthesis of (2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the following steps:
Formation of the diene: The initial step involves the formation of the diene structure through a series of reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Introduction of the iodine atom: The iodine atom is introduced through halogenation reactions, often using reagents like iodine or N-iodosuccinimide (NIS).
Attachment of the trimethylsilyl group: The final step involves the attachment of the trimethylsilyl group, typically through a hydrosilylation reaction using a catalyst like platinum or rhodium.
化学反応の分析
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies:
作用機序
The mechanism of action of (2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various chemical reactions.
類似化合物との比較
(2,4-Dihexyl-1-iodododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane can be compared with other similar compounds, such as:
(2,4-Dihexyl-1-bromododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane: This compound has a bromine atom instead of iodine, which can lead to different reactivity and applications.
(2,4-Dihexyl-1-chlorododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane:
(2,4-Dihexyl-1-fluorododeca-1,3-dien-5-yn-1-yl)(trimethyl)silane: The fluorine atom can significantly change the compound’s reactivity and interactions with other molecules.
特性
CAS番号 |
827033-81-8 |
|---|---|
分子式 |
C27H49ISi |
分子量 |
528.7 g/mol |
IUPAC名 |
(2,4-dihexyl-1-iodododeca-1,3-dien-5-ynyl)-trimethylsilane |
InChI |
InChI=1S/C27H49ISi/c1-7-10-13-16-17-19-22-25(21-18-14-11-8-2)24-26(23-20-15-12-9-3)27(28)29(4,5)6/h24H,7-18,20-21,23H2,1-6H3 |
InChIキー |
FCCNDFFFOGSWKH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC(=CC(=C([Si](C)(C)C)I)CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


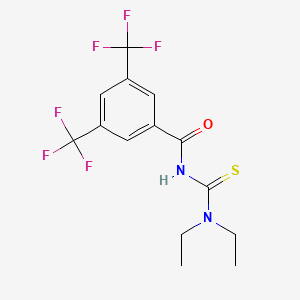
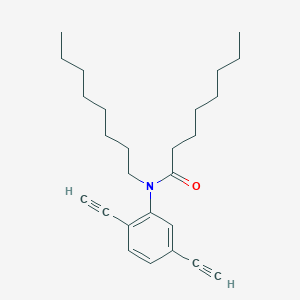
![{[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14206214.png)
![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)

![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
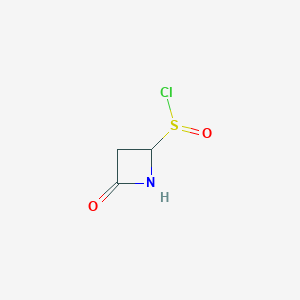
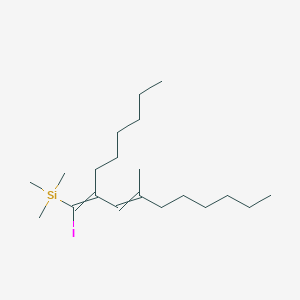
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
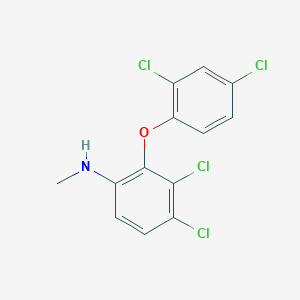
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)

